molecular formula C12H16ClNO2 B6273753 1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride, Mixture of isomers CAS No. 2060024-78-2

1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride, Mixture of isomers

Cat. No.: B6273753
CAS No.: 2060024-78-2
M. Wt: 241.7
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Description

1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound that consists of a mixture of isomers. This compound features a cyclobutane ring substituted with an amino group at the 4-position of the phenyl ring and a carboxylic acid group at the 1-position, along with a methyl group on the cyclobutane ring. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminophenylacetic acid as the starting material.

  • Cyclization Reaction: The amino group on the phenyl ring is first protected, and then the carboxylic acid group undergoes cyclization to form the cyclobutane ring.

  • Methylation: The cyclobutane ring is methylated to introduce the methyl group at the appropriate position.

  • Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reaction vessels.

  • Purification: The final product is purified using crystallization techniques to separate the desired isomers from any impurities.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Formed by the reduction of nitro compounds.

  • Esters and Amides: Produced from the substitution of the carboxylic acid group.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, further influencing biological processes.

Comparison with Similar Compounds

  • 1-(4-aminophenyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different position of the methyl group.

  • 1-(4-aminophenyl)-3-ethylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness:

  • The presence of the methyl group at the 3-position of the cyclobutane ring distinguishes this compound from its analogs, potentially affecting its biological activity and chemical properties.

Properties

CAS No.

2060024-78-2

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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